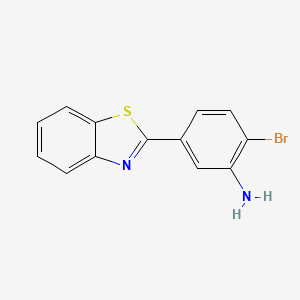

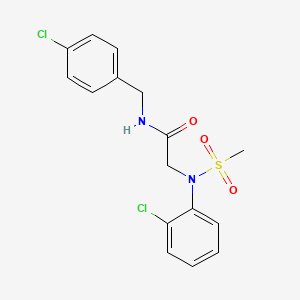

![molecular formula C15H15NOS2 B5680130 N,N-diethylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5680130.png)

N,N-diethylthieno[3,2-b][1]benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethylthieno[3,2-b][1]benzothiophene-2-carboxamide is a compound with potential biological activity, derived from the thieno[3,2-b][1]benzothiophene scaffold. Compounds from this class have been studied for various pharmacological properties, including anti-inflammatory, antiarrhythmic, and cytotoxic activities (Amr et al., 2010).

Synthesis Analysis

The synthesis of this compound and related compounds involves multi-step reactions, including azomethine formation, electrophilic cyclization, and McMurry cyclization (Geng et al., 2012). A notable approach includes the reaction of 2-aminothiophenes with 1,2-biselectrophiles in aqueous medium, leading to various benzothiazole-2-carboxylates (Dhameliya et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-butylthiophen-3-carboxamide, reveals that the carboxamide group tends to adopt an almost planar orientation with the thiophene ring, indicating a potential for strong intramolecular interactions and stability (Gable et al., 1997).

Chemical Reactions and Properties

Compounds within this family exhibit diverse chemical reactivities, such as bromination, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation, influenced by substituents and reaction conditions (Chapman et al., 1971). These reactions are crucial for further functionalization and the development of compounds with desired biological activities.

Physical Properties Analysis

The synthesis and structure of related compounds, such as 2-(diethylamino)thieno1,3ŏxazin-4-ones, reveal that these compounds possess remarkable chemical stability, which is a critical factor for their potential application in various fields (Gütschow et al., 1999).

Chemical Properties Analysis

The chemical properties of these compounds are characterized by their ability to undergo various substitution reactions, which are key to modifying their biological activities and physicochemical properties. For instance, the electrophilic cyclization and subsequent functionalization of halobenzothiophenes allow access to a wide variety of regioselectively functionalized benzo[b]thiophenes (Sanz et al., 2010).

Safety and Hazards

The safety and hazards associated with “N,N-diethylthieno3,2-bbenzothiophene-2-carboxamide” are not specified in the retrieved papers.

Future Directions

Benzothiophene derivatives, such as “N,N-diethylthieno3,2-bbenzothiophene-2-carboxamide”, have been utilized in high-mobility OFET devices, dye-sensitized solar cells (DSSCs), and organic photovoltaics (OPVs) . The potential of these compounds for further investigation is indicated by their mechanical stimuli and aggregation response .

properties

IUPAC Name |

N,N-diethylthieno[3,2-b][1]benzothiole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS2/c1-3-16(4-2)15(17)13-9-12-14(19-13)10-7-5-6-8-11(10)18-12/h5-9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYYTVIRDAICBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=C(S1)C3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-morpholin-4-yl-3'-(1H-pyrazol-1-yl)biphenyl-3-yl]ethanone](/img/structure/B5680048.png)

![5-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5680071.png)

![3-(2-{[1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl]amino}ethyl)-1,3-oxazinan-2-one](/img/structure/B5680072.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5680080.png)

![9-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680107.png)

![isopropyl 4-[(6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B5680110.png)

![N,1-diethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5680116.png)

![N-[2-(1,3-benzoxazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5680143.png)

![2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-ylmethyl]-6,8-dimethyl-4-quinolinol dihydrochloride](/img/structure/B5680153.png)